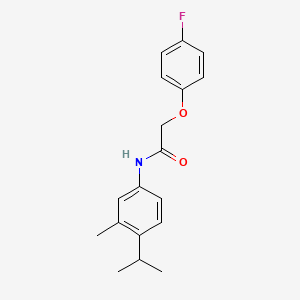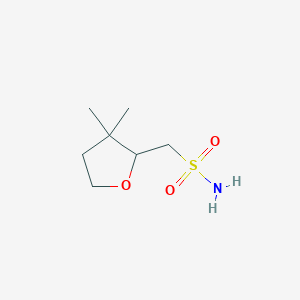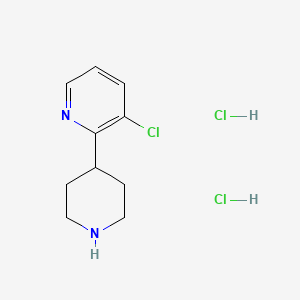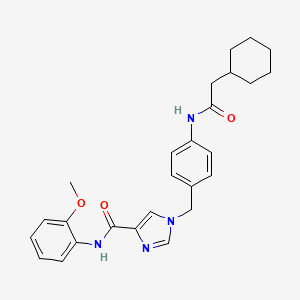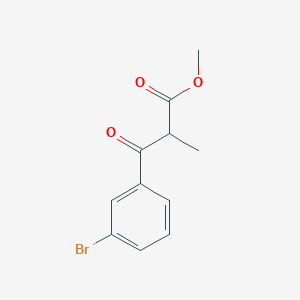
Methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate” is a chemical compound with the empirical formula C10H11BrO2 . It is used in laboratory settings and for the synthesis of other substances .
Molecular Structure Analysis
The molecular weight of “this compound” is 243.10 g/mol . The InChI code for this compound is 1S/C10H11BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature with a density of 1.382 g/mL at 25 °C . The refractive index (n20/D) is 1.540 .Aplicaciones Científicas De Investigación
Bromoarylation of Methyl 2-Chloroacrylate
The Meerwein reaction, involving Methyl 3-aryl-2-bromo-2-chloropropanoates prepared from methyl 2-chloroacrylate and various arenediazonium salts under copper(II) bromide catalysis, is a notable application. This process yields compounds used for constructing substituted 3-hydroxythiophenes, which were previously inaccessible by other routes. The structural variety achieved underscores the method's versatility in synthesizing novel organic compounds (Ostapiuk et al., 2021).
Investigation of Composite Polymer/Fullerene Films
In the field of organic solar cells, the study of thin poly(3‐hexylthiophene‐2,5‐diyl)/[6,6]‐phenyl C61 butyric acid methyl ester (P3HT/PCBM) films highlights the relevance of understanding material properties for improving solar cell efficiency. The investigation into the structural properties of these films by grazing‐incidence X‐ray diffraction (XRD) provides insights into how crystallinity affects performance, indicating potential areas for material modification and enhancement in solar cell technologies (Erb et al., 2005).
Alternative Soil Fumigation Methods
Research exploring alternatives to methyl bromide for soil fumigation, due to its ozone-depleting properties, also touches upon related compounds. Studies on combinations of 1,3-dichloropropene and dazomet for cucumber production in China, for example, offer insights into sustainable agricultural practices that could indirectly relate to the broader family of chemicals including Methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate (Mao et al., 2012).
Propiedades
IUPAC Name |
methyl 3-(3-bromophenyl)-2-methyl-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-7(11(14)15-2)10(13)8-4-3-5-9(12)6-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYOVOIEOBGHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

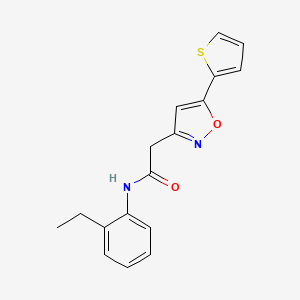
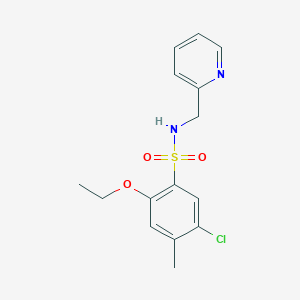
![3-Methyl-6-[4-(3,3,3-trifluoropropylsulfonyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2831170.png)

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2831172.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2831173.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2831174.png)

